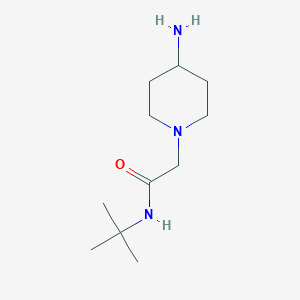
2-(4-Aminopiperidin-1-YL)-N-(tert-butyl)acetamide
Übersicht
Beschreibung
2-(4-Aminopiperidin-1-YL)-N-(tert-butyl)acetamide, commonly referred to as 2-APB, is a synthetic compound used in scientific research. It is a member of the class of compounds known as piperidines, which are cyclic compounds with a nitrogen atom at the center of the ring. 2-APB has been studied for its potential use in a variety of applications, including as a drug target, an inhibitor of signaling pathways, and a tool for investigating cellular processes.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-Aminopiperidin-1-YL)-N-(tert-butyl)acetamide:
Pharmaceutical Development
2-(4-Aminopiperidin-1-YL)-N-(tert-butyl)acetamide is widely used in pharmaceutical research as a building block for the synthesis of various therapeutic agents. Its structure allows for modifications that can lead to the development of new drugs targeting a range of diseases, including neurological disorders and cancer .
Neuropharmacology
In neuropharmacology, this compound is studied for its potential effects on the central nervous system. Researchers investigate its interactions with neurotransmitter receptors and its potential to modulate neural pathways, which could lead to new treatments for conditions such as depression, anxiety, and schizophrenia .
Medicinal Chemistry
Medicinal chemists utilize 2-(4-Aminopiperidin-1-YL)-N-(tert-butyl)acetamide in the design and synthesis of novel compounds with improved pharmacokinetic and pharmacodynamic properties. Its versatility makes it a valuable scaffold in the creation of molecules with enhanced efficacy and reduced side effects .
Chemical Biology
In chemical biology, this compound serves as a probe to study biological processes at the molecular level. It can be used to investigate protein-ligand interactions, enzyme activity, and cellular signaling pathways, providing insights into the mechanisms of action of various biomolecules .
Drug Metabolism Studies
Researchers use 2-(4-Aminopiperidin-1-YL)-N-(tert-butyl)acetamide to study drug metabolism and pharmacokinetics. By understanding how this compound is absorbed, distributed, metabolized, and excreted in the body, scientists can predict the behavior of similar compounds and optimize their therapeutic potential .
Synthetic Organic Chemistry
This compound is a valuable intermediate in synthetic organic chemistry. It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its reactivity and stability make it a useful tool for constructing diverse chemical structures .
Biochemical Assays
In biochemical assays, 2-(4-Aminopiperidin-1-YL)-N-(tert-butyl)acetamide is employed as a reagent to detect and quantify biological molecules. Its specific interactions with target proteins or enzymes can be exploited to develop sensitive and selective assays for research and diagnostic purposes .
Material Science
Beyond biological applications, this compound is also explored in material science for the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or chemical properties, leading to innovative applications in various industries .
Eigenschaften
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-tert-butylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-11(2,3)13-10(15)8-14-6-4-9(12)5-7-14/h9H,4-8,12H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQOEAGZLFHAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-1-YL)-N-(tert-butyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3167939.png)



![2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid](/img/structure/B3167979.png)


![1-([(4-Nitrophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B3168009.png)

